molecular formula C22H17ClN2O B11103397 4-(4-chlorophenyl)-2-(4-methoxyphenyl)-5-phenyl-1H-imidazole

4-(4-chlorophenyl)-2-(4-methoxyphenyl)-5-phenyl-1H-imidazole

Cat. No.: B11103397
M. Wt: 360.8 g/mol
InChI Key: WDACZTJZTOCMSG-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-2-(4-methoxyphenyl)-5-phenyl-1H-imidazole is a complex organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2-(4-methoxyphenyl)-5-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, and benzaldehyde with ammonium acetate in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-2-(4-methoxyphenyl)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, sulfo, or halogenated derivatives.

Scientific Research Applications

4-(4-chlorophenyl)-2-(4-methoxyphenyl)-5-phenyl-1H-imidazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-(4-methoxyphenyl)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by blocking the active site or modulate receptor function by binding to specific sites on the receptor.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-4’-methoxybenzophenone
  • 4-(4-chlorophenyl)-2-phenyl-1H-imidazole
  • 2-(4-methoxyphenyl)-5-phenyl-1H-imidazole

Uniqueness

4-(4-chlorophenyl)-2-(4-methoxyphenyl)-5-phenyl-1H-imidazole is unique due to the presence of three distinct aromatic groups, which contribute to its diverse chemical reactivity and potential applications. The combination of chlorophenyl, methoxyphenyl, and phenyl groups imparts specific electronic and steric properties, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C22H17ClN2O

Molecular Weight

360.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-(4-methoxyphenyl)-4-phenyl-1H-imidazole

InChI

InChI=1S/C22H17ClN2O/c1-26-19-13-9-17(10-14-19)22-24-20(15-5-3-2-4-6-15)21(25-22)16-7-11-18(23)12-8-16/h2-14H,1H3,(H,24,25)

InChI Key

WDACZTJZTOCMSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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